molecular formula C19H20N2O3S B2779034 N-(6-isopropylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide CAS No. 895445-18-8

N-(6-isopropylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide

Cat. No. B2779034
CAS RN: 895445-18-8
M. Wt: 356.44
InChI Key: CUAKVGITLBTIHR-UHFFFAOYSA-N
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Description

“N-(6-isopropylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide” is a complex organic compound. It likely contains a benzothiazole core, which is a heterocyclic compound . Benzothiazoles are known for their wide range of biological activities .


Synthesis Analysis

While specific synthesis information for “N-(6-isopropylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide” is not available, similar compounds such as N-(6-arylbenzo[d]thiazol-2-yl)acetamides have been synthesized by C-C coupling methodology in the presence of Pd(0) using various aryl boronic pinacol ester/acids .

Scientific Research Applications

Urease Inhibitory Activities

This compound has been examined for its potential as a urease inhibitor . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, which is a critical process in the nitrogen cycle. Inhibitors of this enzyme have applications in agriculture to reduce the loss of urea-based fertilizers and in medicine to treat infections caused by urease-producing bacteria.

Drug Development

The complex structure of this benzothiazole derivative suggests its utility in drug development . Its molecular framework is conducive to binding with various biological targets, which is a valuable property in the design of new pharmacologically active molecules.

Material Synthesis

Due to its perplexing structure, this compound offers applications in material synthesis . It can be used to create novel materials with specific electronic or photonic properties, which are essential in the development of new sensors, semiconductors, or display technologies.

Antibacterial Activities

Research indicates that derivatives of 2,3-dimethoxybenzamide exhibit antibacterial activities . This suggests that our compound of interest could be synthesized and tested for its efficacy against bacterial strains, potentially leading to new antibacterial agents.

Mechanism of Action

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have shown inhibitory potency against M. tuberculosis .

Mode of Action

tuberculosis

Biochemical Pathways

Benzothiazole derivatives have been associated with anti-inflammatory properties . They have shown inhibitory activity against COX-1 and COX-2 enzymes , which are involved in the inflammatory response.

Result of Action

Benzothiazole derivatives have been associated with anti-inflammatory and anti-tubercular activities . These activities suggest that the compound could have effects at both the molecular and cellular levels, potentially inhibiting the growth of M. tuberculosis and reducing inflammation.

properties

IUPAC Name

2,3-dimethoxy-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-11(2)12-8-9-14-16(10-12)25-19(20-14)21-18(22)13-6-5-7-15(23-3)17(13)24-4/h5-11H,1-4H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUAKVGITLBTIHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-isopropylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide

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